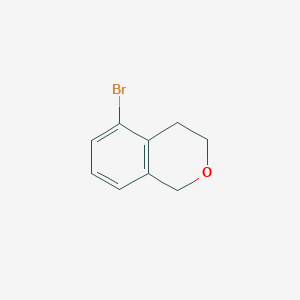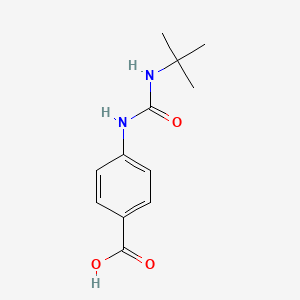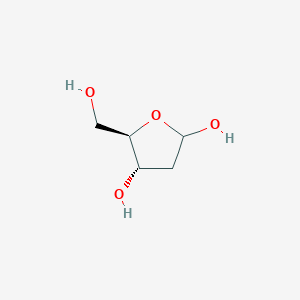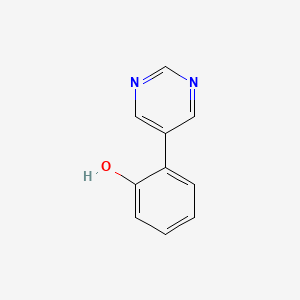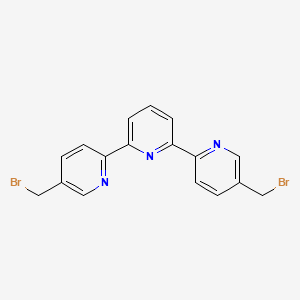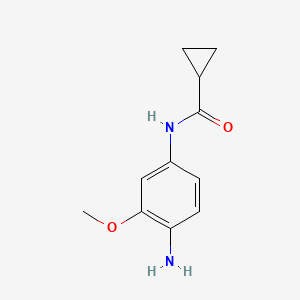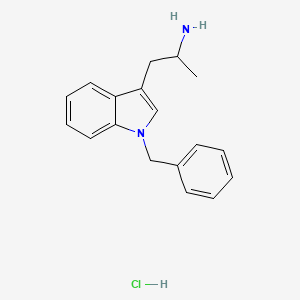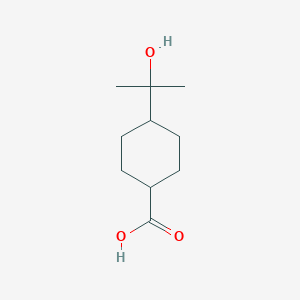
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its CAS number 183996-92-1 .
Molecular Structure Analysis
The molecular structure of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” can be represented by the InChI string: InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3/t9-,10- .
Physical And Chemical Properties Analysis
The predicted boiling point of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is 323.6±15.0 °C and its predicted density is 1.122±0.06 g/cm3 . The predicted pKa value is 4.89±0.10 .
Wissenschaftliche Forschungsanwendungen
Enhanced Absorption in Medicinal Chemistry : A study by Svahn et al. (1986) focused on derivatives of tranexamic acid, including compounds related to trans-4-cyclohexanecarboxylic acid. These derivatives exhibited increased absorption compared to tranexamic acid itself, highlighting potential improvements in drug delivery mechanisms (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).
Synthesis of Antagonists in Pharmacology : Chiba et al. (2012) described the synthesis of a very late antigen-4 (VLA-4) antagonist, incorporating a trans-4-cyclohexanecarboxylic acid structure. This research contributes to the development of new pharmacological agents (Chiba, Muro, Setoguchi, & Machinaga, 2012).
Optical Activity in Chemical Synthesis : Nohira, Ehara, and Miyashita (1970) explored the synthesis and optical rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives. This research is significant in stereochemistry and the synthesis of optically active compounds (Nohira, Ehara, & Miyashita, 1970).
Angiotensin Converting Enzyme Inhibitors : Research by Turbanti et al. (1993) on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids revealed their potential as novel angiotensin converting enzyme (ACE) inhibitors. This study contributes to the understanding of non-amino acid structures in ACE inhibitor design (Turbanti, Cerbai, Di Bugno, Giorgi, Garzelli, Criscuoli, Renzetti, Subissi, Bramanti, & DePriest, 1993).
Chemical Reactivity and Conformation Studies : Investigations by Yanaka et al. (1981) into the molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solutions contribute to the understanding of the stability and reactivity of these compounds, which is vital in designing more effective pharmaceutical agents (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Safety and Hazards
“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It’s known that carboxylic acids can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Carboxylic acids, in general, can donate a proton (H+) to an acceptor in the body, which can influence the pH and potentially affect various biochemical processes .
Biochemical Pathways
Carboxylic acids can participate in numerous biochemical reactions, including the citric acid cycle and fatty acid synthesis .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3236±150 °C and a density of 1122±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Carboxylic acids can influence cellular processes by altering ph levels, interacting with enzymes and receptors, and participating in energy metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .
Eigenschaften
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLEZXKTFPIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



